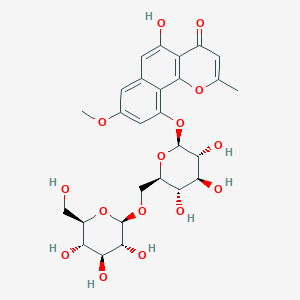

Isorubrofusarin-6-O-|A-gentiobioside

描述

Contextualization within Naphthopyrone Glycosides Research

Naphthopyrone glycosides are a significant subgroup of natural products characterized by a naphtho-γ-pyrone skeleton attached to a sugar moiety. researchgate.net The process of glycosylation, where a sugar molecule is attached to an aglycone, is critical. It can dramatically alter the compound's properties, often increasing its water solubility and stability, which in turn affects its bioavailability and biological activity within an organism. nih.gov Research into this class of compounds focuses on their isolation from natural sources, primarily plants and fungi, elucidation of their complex structures, and evaluation of their pharmacological potential. researchgate.net Compounds like Rubrofusarin-6-O-β-gentiobioside, isolated from Cassia species, have been investigated for their potential to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications and aging. nih.govchemfaces.com

Historical Perspective of Cassia obtusifolia Linn Phytochemistry in Biomedical Research

Cassia obtusifolia L. (synonym Senna obtusifolia), commonly known as the sicklepod or "Juemingzi" in traditional Chinese medicine, has been used for centuries across Asia and India. nih.govresearchgate.net Traditional applications include treatments for eye ailments, headaches, inflammation, constipation, and liver protection. nih.govresearchgate.netphcogrev.com This extensive history in folk medicine prompted scientific inquiry into its chemical composition.

Early phytochemical research on C. obtusifolia successfully isolated and identified a wide array of bioactive secondary metabolites. amazonaws.com The most prominent classes of compounds found in the seeds are anthraquinones and naphthopyrones. nih.govamazonaws.com These investigations have built a comprehensive library of molecules derived from the plant, providing a chemical basis for its traditional uses and paving the way for modern pharmacological studies. researchgate.netnih.gov

Significance of Isorubrofusarin-6-O-Gentiobioside Investigation within Natural Products Chemistry

The isolation and study of specific molecules like Isorubrofusarin-6-O-gentiobioside are fundamental to natural products chemistry. The discovery of novel compounds expands the known chemical diversity of nature and provides new scaffolds for potential drug development. iomcworld.com The presence of the glycosidic bond is of particular interest to researchers. The sugar portion of a glycoside can be crucial for its biological function, sometimes acting as a key to interact with specific cellular receptors or enhancing the molecule's transport and distribution in the body. nih.gov

Current Research Landscape and Emerging Trends for Glycosidic Compounds

The field of glycoside research is evolving from simple isolation and characterization to more sophisticated investigations. A major trend is the focus on understanding the precise mechanisms of action at a molecular level. nih.govnumberanalytics.com Instead of just observing a biological effect, studies now often explore how these compounds modulate specific cell signaling pathways, such as the NF-κB and TGF-β1 pathways, which are involved in inflammation and tissue fibrosis. chemfaces.com

Another emerging trend is glycoengineering, where scientists modify the sugar part of a glycoside to enhance its properties or create new compounds with improved therapeutic potential. numberanalytics.com Furthermore, advances in biotechnology are making it possible to produce glycosides through microbial fermentation or enzymatic synthesis, offering sustainable and scalable alternatives to extraction from natural sources. numberanalytics.com The study of glycosylated natural products is a dynamic field that continues to be a vital source of inspiration for new medicines. nih.gov

Overview of Key Research Areas Pertaining to Isorubrofusarin-6-O-Gentiobioside

Research related to Isorubrofusarin-6-O-gentiobioside and its isomer primarily revolves around their source, Cassia obtusifolia seeds, and their biological activities. Key areas of investigation include:

Isolation and Structural Elucidation: The foundational research involves the extraction of compounds from C. obtusifolia seeds and the determination of their precise chemical structures using techniques like NMR and mass spectrometry. nih.gov

Anti-diabetic Potential: A significant area of research has been the evaluation of these naphthopyrone glycosides for their ability to inhibit α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two enzymes that are targets for type 2 diabetes therapies. mdpi.comnih.gov

Inhibition of Advanced Glycation End Products (AGEs): Studies have demonstrated that Rubrofusarin-6-O-β-gentiobioside can inhibit the formation of AGEs, which are harmful compounds that accumulate in the body during aging and at an accelerated rate in diabetes. nih.govchemfaces.com This suggests a potential role in preventing diabetic complications. chemfaces.com

Interactive Data Tables

Table 1: Bioactive Compounds from Cassia obtusifolia and Related Species

| Compound | Chemical Class | Reported Biological/Research Finding | Reference(s) |

| Rubrofusarin-6-O-β-gentiobioside | Naphthopyrone Glycoside | Inhibits advanced glycation end products (AGEs); Suppresses TGF-β1 and fibronectin expression. | nih.govchemfaces.com |

| Cassiaside | Naphthopyrone Glycoside | Inhibits advanced glycation end products (AGEs). | nih.gov |

| Toralactone-9-O-β-gentiobioside | Naphthopyrone Glycoside | Inhibits advanced glycation end products (AGEs). | nih.gov |

| Alaternin | Anthraquinone (B42736) | Potent inhibitor of PTP1B and α-glucosidase. | mdpi.com |

| Emodin | Anthraquinone | Inhibits PTP1B and α-glucosidase. | mdpi.com |

| Chrysophanol | Anthraquinone | Identified as a major constituent with various reported biological activities. | nih.gov |

| Obtusin | Anthraquinone | Identified as a major constituent of C. obtusifolia seeds. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-8-methoxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[h]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-3-12(29)18-13(30)5-10-4-11(37-2)6-14(17(10)25(18)39-9)40-27-24(36)22(34)20(32)16(42-27)8-38-26-23(35)21(33)19(31)15(7-28)41-26/h3-6,15-16,19-24,26-28,30-36H,7-8H2,1-2H3/t15-,16-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREWSFDYWMXJQL-YCPAWSGYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001108843 | |

| Record name | 10-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001108843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200127-93-1 | |

| Record name | 10-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200127-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001108843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Isomerism of Isorubrofusarin O Gentiobioside

Advanced Spectroscopic Characterization Techniques

The determination of the complex structure of glycosylated naphthopyrones like Isorubrofusarin-6-O-β-gentiobioside relies heavily on a combination of sophisticated analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as the cornerstones of this analytical arsenal, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various 1D and 2D NMR experiments, chemists can piece together the connectivity of atoms and the stereochemistry of the compound.

For Isorubrofusarin-6-O-β-gentiobioside, ¹H and ¹³C NMR data are crucial for confirming the identity of the aglycone (the non-sugar part) and the nature and attachment point of the sugar moiety. While a complete, publicly available, assigned NMR data table for Isorubrofusarin-6-O-β-gentiobioside is not readily found in the searched literature, the general principles of NMR spectroscopy for similar compounds are well-established. For instance, the chemical shifts of anomeric protons in the ¹H NMR spectrum can help determine the β-linkage of the glycosidic bonds, typically appearing in a specific upfield region. Furthermore, 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all proton and carbon signals and confirming the linkage of the gentiobiose unit to the C-6 position of the isorubrofusarin core.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Naphthopyrone Glycosides

This table illustrates typical chemical shift ranges for key carbon atoms in naphthopyrone glycosides, aiding in the interpretation of their NMR spectra.

| Carbon Atom | Typical Chemical Shift (ppm) | Information Provided |

| C-4 (Carbonyl) | ~180 | Indicates the presence of a ketone functional group. |

| C-5, C-8a (Aromatic) | 100-160 | Defines the aromatic ring system of the naphthopyrone core. |

| C-2 (Olefinic) | ~145 | Part of the pyrone ring's double bond. |

| C-3 (Olefinic) | ~110 | Part of the pyrone ring's double bond. |

| OCH₃ (Methoxyl) | ~56 | Confirms the presence of a methoxy (B1213986) group. |

| C-1' (Anomeric) | ~100-105 | Key indicator of the glycosidic linkage. |

| C-1'' (Anomeric) | ~103-106 | Key indicator of the inter-glycosidic linkage in the disaccharide. |

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and providing valuable information about its structure through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the analysis of complex mixtures and the identification of individual components.

For Isorubrofusarin-6-O-β-gentiobioside, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The high-resolution mass spectrum provides the accurate mass of the ion, which can be used to determine the elemental composition.

Tandem mass spectrometry (MS/MS) experiments are particularly insightful for structural elucidation. In these experiments, the parent ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "molecular fingerprint" that is characteristic of the compound's structure. For a glycoside like Isorubrofusarin-6-O-β-gentiobioside, characteristic fragmentation patterns include the loss of the sugar moieties. The initial loss of the terminal glucose unit (162 Da) followed by the loss of the second glucose unit would be expected, leading to the aglycone fragment. The fragmentation of the aglycone itself can provide further structural confirmation. While specific fragmentation data for Isorubrofusarin-6-O-β-gentiobioside is not detailed in the provided search results, studies on similar flavonoids and glycosides demonstrate the power of this technique in identifying the aglycone and the nature of the glycosidic linkages. nih.govresearchgate.net

Investigation of Isomeric Forms and Anomeric Configurations

The structural complexity of naphthopyrone glycosides is further enhanced by the existence of isomers, where the same atoms are connected in different arrangements. Distinguishing between these isomers requires careful spectroscopic analysis.

Elucidation of Isorubrofusarin-6-O-β-Gentiobioside Structure

The structure of Isorubrofusarin-6-O-β-gentiobioside features a gentiobiose (a disaccharide composed of two β-D-glucose units linked 1→6) attached to the hydroxyl group at the C-6 position of the isorubrofusarin aglycone. The confirmation of this specific structure relies on the comprehensive analysis of NMR and MS data. The attachment at the C-6 position is typically determined by long-range HMBC correlations in the NMR spectrum between the anomeric proton of the inner glucose unit and the C-6 carbon of the aglycone. The β-configuration of the anomeric centers is confirmed by the coupling constants of the anomeric protons in the ¹H NMR spectrum.

Characterization of Isorubrofusarin 10-O-β-Gentiobioside

An isomer of Isorubrofusarin-6-O-β-gentiobioside has been isolated and identified as Isorubrofusarin 10-O-β-gentiobioside. nih.gov This compound was isolated from the roasted seeds of Cassia tora. nih.gov In this isomer, the gentiobiose moiety is attached to the hydroxyl group at the C-10 position of the isorubrofusarin aglycone. The structural elucidation of this isomer would have followed a similar path of detailed NMR and MS analysis. Key to distinguishing it from the 6-O-isomer would be the observation of an HMBC correlation between the anomeric proton of the inner glucose and the C-10 carbon of the aglycone, and the absence of such a correlation to C-6.

Interconversion Dynamics Between Rubrofusarin (B1680258) Gentiobioside and Isorubrofusarin Gentiobioside

A fascinating aspect of these compounds is their ability to interconvert. Studies have shown that rubrofusarin gentiobioside (a linear naphthopyrone) and isorubrofusarin gentiobioside (an angular naphthopyrone) can transform into one another under certain conditions. magtechjournal.com This interconversion was observed when the compounds were processed in different solvents at varying temperatures. magtechjournal.com The transformation was monitored by High-Performance Liquid Chromatography (HPLC), and the structures of the resulting products were confirmed using HPLC-DAD, LC-ESI/MS, and NMR. magtechjournal.com

The research indicated that this interconversion can occur in water and ammonia (B1221849) solutions at specific temperatures, while it does not happen in acidic solvents. magtechjournal.com This suggests that the pH of the environment plays a critical role in the stability and isomerization of these compounds. The dynamics of this interconversion, including the reaction rates and equilibrium constants under different conditions, are important for understanding the chemical behavior of these natural products during extraction, processing, and storage.

Structural Relationship to Parent Aglycones and Other Glycosides

Comparative Analysis with Rubrofusarin and Nor-rubrofusarin Derivatives

Isorubrofusarin-6-O-β-gentiobioside belongs to the naphtho-γ-pyrone class of natural products and is structurally related to rubrofusarin and nor-rubrofusarin. The core of these molecules is a tetracyclic system derived from a polyketide pathway. The structural distinctions between these parent aglycones are centered on the substitution pattern of the aromatic rings.

Rubrofusarin , the parent aglycone of the more commonly known rubrofusarin gentiobioside, possesses a specific arrangement of hydroxyl and methoxy groups on its naphthopyrone skeleton. In contrast, nor-rubrofusarin is a demethylated analog of rubrofusarin. This seemingly minor difference in a single methyl group can have significant implications for the chemical properties and biological activities of their respective glycosides.

A key feature of Isorubrofusarin-6-O-β-gentiobioside is its isomeric relationship with rubrofusarin-6-O-β-gentiobioside. Studies have shown that these two compounds can interconvert under certain conditions, a phenomenon that has been investigated using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (LC-ESI/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This interconversion highlights the subtle structural differences that define their identities as distinct isomers.

The structural elucidation of related naphthopyrone glycosides isolated from Cassia species has been a subject of interest, with NMR spectroscopy playing a pivotal role in revising and confirming their structures. nih.gov For instance, a study on Cassia quinquangulata led to the isolation and structural revision of several naphthopyrone glycosides, including those of rubrofusarin and nor-rubrofusarin. nih.gov

The table below provides a comparative summary of the key structural features of the aglycones.

| Compound | Key Structural Features |

| Isorubrofusarin | Isomeric form of rubrofusarin. |

| Rubrofusarin | Parent aglycone with a specific methoxy group. |

| Nor-rubrofusarin | Demethylated version of rubrofusarin. |

Influence of the Gentiobiosyl Moiety on Overall Molecular Architecture

The attachment of a gentiobiosyl moiety to the aglycone at the 6-O-position significantly alters the molecular architecture and properties of isorubrofusarin. Gentiobiose is a disaccharide composed of two β-D-glucose units linked via a β(1→6) bond. This large, hydrophilic sugar unit imparts several key characteristics to the molecule.

Solubility and Polarity: The presence of multiple hydroxyl groups in the gentiobiosyl residue dramatically increases the polarity and water solubility of the molecule compared to its aglycone. This is a common effect of glycosylation and has a profound impact on how the compound interacts with biological systems.

NMR Spectral Changes: The addition of the gentiobiosyl group causes characteristic shifts in the NMR spectrum of the aglycone. The proton and carbon signals of the aglycone in the vicinity of the glycosylation site are particularly affected. For example, the chemical shift of the carbon atom to which the sugar is attached (C-6) will experience a downfield shift, while adjacent carbons may show smaller upfield or downfield shifts. The anomeric protons of the two glucose units in the gentiobiosyl moiety typically appear as distinct doublets in the 1H NMR spectrum, providing clear evidence of the glycosylation.

The table below summarizes the influence of the gentiobiosyl moiety on the molecular properties.

| Property | Influence of Gentiobiosyl Moiety |

| Solubility | Significantly increased due to the hydrophilic nature of the sugar. |

| Polarity | Increased due to the presence of multiple hydroxyl groups. |

| Molecular Weight | Substantially increased by the mass of the disaccharide. |

| Conformation | Introduces flexibility and affects the overall 3D structure. |

| NMR Spectrum | Causes predictable shifts in the signals of the aglycone, particularly around the linkage site. |

Biological Activities and Mechanistic Insights of Isorubrofusarin O Gentiobioside

Neuroprotective and Anti-Alzheimer's Disease Potentials

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating synaptic transmission. nih.gov The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), as it increases the level of acetylcholine in the brain, which can help alleviate cognitive symptoms. nih.govmdpi.com Natural products are considered a rich source of potential AChE inhibitors. mdpi.com

Specific research detailing the direct inhibitory activity and IC50 values of Isorubrofusarin-6-O-β-Gentiobioside against acetylcholinesterase is not extensively available in the reviewed scientific literature. While its aglycone, rubrofusarin (B1680258), and related glycosides have been studied for various biological activities, dedicated studies on the AChE inhibitory potential of this specific gentiobioside are limited.

Butyrylcholinesterase (BChE) is an enzyme that, like AChE, can hydrolyze acetylcholine. frontiersin.org In the brains of individuals with advanced Alzheimer's disease, BChE activity tends to increase while AChE activity declines, making BChE an important secondary target for therapeutic intervention. nih.gov Inhibiting BChE can also raise acetylcholine levels, offering a complementary approach to managing the cholinergic deficit in AD. frontiersin.orgnih.gov

Detailed research findings and specific IC50 values concerning the inhibitory effect of Isorubrofusarin-6-O-β-Gentiobioside on butyrylcholinesterase activity are not prominently featured in existing scientific reports. Further investigation is required to determine its potential in this area.

The β-site Amyloid Precursor Protein (APP)-Cleaving Enzyme 1, commonly known as BACE1, is an aspartyl protease that plays a crucial, rate-limiting role in the production of amyloid-β (Aβ) peptides. nih.govnih.gov The accumulation and aggregation of these Aβ peptides are considered a central event in the pathophysiology of Alzheimer's disease, leading to the formation of senile plaques. nih.gov Consequently, the inhibition of BACE1 is a major focus in the development of disease-modifying therapies for AD. nih.govnih.gov

There is a lack of specific studies in the available literature that measure the direct inhibitory effects or determine an IC50 value for Isorubrofusarin-6-O-β-Gentiobioside against BACE1. While many natural compounds are being explored as BACE1 inhibitors, the specific activity of this gentiobioside has not been reported.

Modulation of Other Enzyme Systems

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. mdpi.comnih.govacs.org Studies comparing the aglycone rubrofusarin with its glycoside derivatives have found that glycosylation significantly impacts inhibitory activity against PTP1B. nih.govnih.gov

The aglycone, rubrofusarin, demonstrated potent inhibition of the PTP1B enzyme. nih.govacs.org In contrast, its glycosylated forms showed markedly reduced activity. nih.govnih.gov Specifically, Rubrofusarin 6-O-β-D-glucopyranoside exhibited an IC50 value of 87.36 ± 1.08 μM. nih.govacs.orgnih.gov The addition of a second glucose molecule to form Isorubrofusarin-6-O-β-gentiobioside further decreased this activity, with its IC50 value reported to be greater than 100 μM. nih.govacs.orgnih.gov This suggests that the larger glycosyl group hinders the compound's ability to effectively interact with the enzyme's active site.

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Rubrofusarin (Aglycone) | 16.95 ± 0.49 | nih.govacs.orgnih.gov |

| Rubrofusarin 6-O-β-D-glucopyranoside | 87.36 ± 1.08 | nih.govacs.orgnih.gov |

| Isorubrofusarin-6-O-β-gentiobioside | >100 | nih.govacs.orgnih.gov |

| Ursolic Acid (Reference) | 2.29 ± 0.04 | nih.govacs.org |

Human Monoamine Oxidase A (hMAO-A) is an enzyme that degrades neurotransmitters such as serotonin (B10506) and norepinephrine, and its inhibition is a strategy for treating depression and certain neurological disorders. nih.govacs.org Research into the hMAO-A inhibitory potential of rubrofusarin and its glycosides has revealed a clear structure-activity relationship. nih.govacs.org

Rubrofusarin itself is a potent hMAO-A inhibitor, with an IC50 value of 5.90 ± 0.99 μM, which is more potent than the reference drug deprenyl (B1670267) HCl (IC50 10.23 ± 0.82 μM). nih.govacs.org However, glycosylation significantly diminishes this activity. Both the monoglycoside (rubrofusarin 6-O-β-D-glucopyranoside) and the diglycoside (Isorubrofusarin-6-O-β-gentiobioside) showed no notable effect on hMAO-A up to a concentration of 100 μM. nih.gov Interestingly, a mild inhibitory activity was observed with the rubrofusarin triglycoside, which had an IC50 value of 85.50 ± 1.92 μM. nih.gov This suggests that the size and nature of the sugar moiety play a complex role in the interaction with the hMAO-A enzyme. nih.gov

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Rubrofusarin (Aglycone) | 5.90 ± 0.99 | nih.govacs.org |

| Isorubrofusarin-6-O-β-gentiobioside | >100 | nih.gov |

| Rubrofusarin triglycoside | 85.50 ± 1.92 | nih.gov |

| Deprenyl HCl (Reference) | 10.23 ± 0.82 | nih.govacs.org |

Broader Biological Effects of Related Naphthopyrone Glycosides

Naphthopyrone glycosides are a class of naturally occurring compounds found in various plants and fungi. oup.com Structurally characterized by a naphthopyrone core linked to a sugar moiety, these molecules have demonstrated a range of significant biological effects. Their therapeutic potential is a subject of ongoing research, with studies highlighting activities that span from cellular protection to the modulation of key pathological pathways.

The antioxidant properties of naphthopyrone glycosides are a cornerstone of their biological activity. These compounds can neutralize harmful free radicals, which are unstable molecules that contribute to oxidative stress—a process implicated in aging and numerous diseases. The mechanism of action often involves donating a hydrogen atom or an electron to a free radical, thereby stabilizing it.

Studies on various plant extracts rich in these glycosides, such as those from Cassia obtusifolia, have confirmed their antioxidant capabilities. mdpi.com The effectiveness of these compounds as antioxidants is often linked to their chemical structure, particularly the arrangement of hydroxyl groups on the aromatic rings, which can enhance free radical scavenging. nih.gov For example, the flavonoid naringenin (B18129) has been shown to have higher antioxidant and radical scavenging efficiency than its glycoside form, naringin, suggesting that the aglycone (non-sugar) part can be a more active chelator of metal ions and scavenger of hydroxyl and superoxide (B77818) radicals. nih.gov This free-radical scavenging action helps reduce oxidative stress in cells. researchgate.net

Chronic inflammation is a key factor in the development of many diseases. Naphthopyrone glycosides and related compounds have been shown to possess significant anti-inflammatory properties. mdpi.com Their mechanism of action often involves the inhibition of pro-inflammatory mediators.

Research on 1,4-naphthoquinone (B94277) derivatives demonstrated their ability to inhibit the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-activated macrophage cells. mdpi.com Several of these compounds showed more potent inhibition than the standard anti-inflammatory drug, indomethacin. mdpi.com The anti-inflammatory action is further substantiated by the finding that these compounds can reduce the mRNA expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). mdpi.com This suggests that their anti-inflammatory effects are mediated through the downregulation of key inflammatory pathways.

Table 1: Anti-inflammatory Activity of Naphthoquinone Derivatives This table displays the inhibitory concentration (IC₅₀) of various naphthoquinone derivatives on nitric oxide (NO) production in RAW 264.7 macrophage cells, as a measure of their anti-inflammatory potential.

| Compound | IC₅₀ (μM) for NO Inhibition |

| Compound 1 | 10.3 |

| Compound 2 | 49.7 |

| Compound 7 | 1.7 |

| Compound 9 | 2.6 |

| Compound 10 | 4.8 |

| Compound 11 | 2.8 |

| Compound 12 | 3.3 |

| Indomethacin (Control) | 26.3 |

| Data sourced from MDPI mdpi.com |

The liver is a primary site for metabolizing foreign substances, making it susceptible to injury from drugs and toxins. Naphthopyrone glycosides have shown potential in protecting the liver from such damage. Extracts from plants like Cassia obtusifolia are known to have liver-protective functions. mdpi.comnih.gov

The hepatoprotective mechanisms of natural compounds, including glycosides, are multifaceted. They often involve inhibiting lipid peroxidation, scavenging free radicals that cause cell damage, and preserving the integrity of liver cell membranes. nih.gov Furthermore, these compounds can protect mitochondria, the powerhouses of the cell, from dysfunction and can inhibit the secretion of inflammatory factors that contribute to liver injury. nih.govnih.gov By mitigating oxidative stress and inflammation, these glycosides help maintain normal liver function and protect against nonalcoholic fatty liver disease (NAFLD) and other liver ailments. nih.gov

Advanced glycation end products (AGEs) are harmful compounds formed when proteins or lipids are exposed to sugars in a process called glycation. nih.govnih.gov The accumulation of AGEs is linked to the complications of diabetes, as well as other chronic diseases and aging. nih.gov

Certain plant-derived compounds, including naphthopyrone glycosides, have been identified as inhibitors of AGE formation. nih.govnih.gov The mechanisms behind this inhibition are diverse. Their antioxidant properties can prevent the oxidative reactions that are part of AGE formation. nih.gov They can also trap reactive dicarbonyl compounds, which are key intermediates in the glycation process, thereby preventing them from reacting with proteins and forming AGEs. nih.gov Research on Cassia species has confirmed the ability of their constituent compounds to interfere with the formation of AGEs in vitro. nih.gov

Several naphthopyrone glycosides exhibit significant anti-diabetic potential by targeting key enzymes involved in glucose metabolism. nih.govnih.gov One of the primary mechanisms is the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into simple sugars. mdpi.com By inhibiting this enzyme, these glycosides can slow down the absorption of glucose from the gut, leading to a lower post-meal blood sugar spike. mdpi.com

Another important target is protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. Inhibition of PTP1B enhances insulin sensitivity, making it a promising strategy for treating type 2 diabetes. nih.govnih.gov Studies on naphthopyrone glycosides isolated from Cassia obtusifolia have demonstrated their ability to inhibit both α-glucosidase and PTP1B, highlighting their potential as functional food ingredients for managing diabetes. nih.govnih.gov

**Table 2: Anti-diabetic Activity of Compounds from Cassia obtusifolia*** *This table shows the half-maximal inhibitory concentration (IC₅₀) values of various compounds against α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B), indicating their potential for diabetes management.

| Compound | α-Glucosidase IC₅₀ (μM) | PTP1B IC₅₀ (μM) |

| Alaternin | 13.4 ± 1.1 | 1.8 ± 0.1 |

| Emodin | 20.3 ± 1.5 | 5.8 ± 0.4 |

| Cassiaside | 23.5 ± 1.3 | 24.8 ± 1.5 |

| Rubrofusarin-6-O-β-gentiobioside | 35.8 ± 2.0 | 25.1 ± 1.8 |

| Data sourced from Molecules nih.gov |

The potential of naphthopyrone glycosides and related structures in cancer therapy is an active area of research. oup.com These compounds have been shown to exert cytotoxic effects against various human cancer cell lines. nih.govmdpi.com

One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain dimeric naphthopyrones have been found to trigger apoptosis in pancreatic cancer cells by generating reactive oxygen species (ROS), which leads to cellular stress and activation of the PI3K/Akt signaling pathway. nih.gov Other related compounds, like shikonin, act by inhibiting topoisomerase I/II, enzymes crucial for DNA replication in cancer cells. mdpi.com In-silico studies have also identified naphthopyrone derivatives with high binding affinity to cancer-related receptors, suggesting their potential as targeted anti-cancer agents. universitas-bth.ac.id

Table 3: Cytotoxic Activity of Dimeric Naphthopyrones against Cancer Cell Lines This table presents the half-maximal inhibitory concentration (IC₅₀) values for Compound 12, a dimeric naphthopyrone, against various human cancer cell lines, demonstrating its anti-cancer potential.

| Cell Line | Cancer Type | IC₅₀ (μM) of Compound 12 |

| PANC-1 | Pancreatic | 12.3 ± 0.5 |

| A549 | Lung | 15.6 ± 0.8 |

| MDA-MB-231 | Breast | 22.4 ± 1.1 |

| Caco-2 | Colorectal | 18.9 ± 0.9 |

| SK-OV-3 | Ovarian | 25.1 ± 1.3 |

| Data sourced from Molecules nih.gov |

Antimicrobial and Anti-estrogenic Activities

Scientific investigation into the specific biological activities of Isorubrofusarin-6-O-β-gentiobioside is an emerging field of study. While research on the broader class of naphtho-γ-pyrones, to which this compound belongs, has indicated potential for various biological effects, specific data on the antimicrobial and anti-estrogenic properties of Isorubrofusarin-6-O-β-gentiobioside are not extensively documented in publicly available scientific literature.

Antimicrobial Activity

Currently, there is a lack of specific research data detailing the antimicrobial spectrum and potency of Isorubrofusarin-6-O-β-gentiobioside against various pathogenic microorganisms. The glycosidic linkage of a gentiobiose sugar moiety to the isorubrofusarin core is a unique structural feature that may influence its interaction with microbial targets. However, without dedicated studies, any potential antibacterial or antifungal properties remain hypothetical.

Future research would need to systematically evaluate the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of Isorubrofusarin-6-O-β-gentiobioside against a panel of clinically relevant bacteria and fungi. Such studies would be crucial to determine if this natural product warrants further investigation as a potential antimicrobial agent.

Table 1: Antimicrobial Activity of Isorubrofusarin-6-O-β-gentiobioside (Hypothetical Data for Illustrative Purposes)

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available |

| Escherichia coli | ATCC 25922 | Data not available | Data not available |

| Candida albicans | ATCC 90028 | Data not available | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Data not available |

| Bacillus subtilis | ATCC 6633 | Data not available | Data not available |

Note: This table is for illustrative purposes only. No published data is currently available for the antimicrobial activity of Isorubrofusarin-6-O-β-gentiobioside.

Anti-estrogenic Activity

Similarly, the anti-estrogenic potential of Isorubrofusarin-6-O-β-gentiobioside has not been characterized in scientific literature. The study of anti-estrogenic compounds is significant in the context of hormone-dependent diseases. The structural characteristics of Isorubrofusarin-6-O-β-gentiobioside would need to be assessed for its ability to interact with estrogen receptors (ERα and ERβ) or to inhibit key enzymes involved in estrogen biosynthesis, such as aromatase.

To ascertain any anti-estrogenic effects, in vitro assays, such as estrogen receptor binding assays or reporter gene assays in estrogen-sensitive cell lines (e.g., MCF-7), would be required. These studies would elucidate whether Isorubrofusarin-6-O-β-gentiobioside can act as an antagonist to estrogen, thereby blocking its proliferative effects.

Table 2: Anti-estrogenic Activity of Isorubrofusarin-6-O-β-gentiobioside (Hypothetical Data for Illustrative Purposes)

| Assay Type | Target | IC50 (µM) | Activity |

| Estrogen Receptor α Binding | ERα | Data not available | Data not available |

| Estrogen Receptor β Binding | ERβ | Data not available | Data not available |

| Aromatase Inhibition | Cyp19A1 | Data not available | Data not available |

| MCF-7 Cell Proliferation | Estrogen-dependent growth | Data not available | Data not available |

Note: This table is for illustrative purposes only. No published data is currently available for the anti-estrogenic activity of Isorubrofusarin-6-O-β-gentiobioside.

Structure Activity Relationship Sar Studies of Isorubrofusarin O Gentiobioside and Analogs

Influence of Glycosylation on Biological Potency and Selectivity

Glycosylation, the attachment of sugar moieties to a molecule, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. In the case of isorubrofusarin derivatives, the presence and nature of the sugar group play a pivotal role in their inhibitory activity against various enzymes.

Research on a series of naphthopyrone glycosides isolated from Cassia obtusifolia has shed light on the influence of glycosylation. A study comparing the inhibitory activities of rubrofusarin (B1680258) and its glycosylated forms against acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) revealed that the addition of a sugar moiety can enhance inhibitory potential. For instance, rubrofusarin 6-O-β-D-gentiobioside demonstrated significant inhibition against AChE. nih.govnih.gov

The type of sugar attached also dictates the selectivity of the compound. While the gentiobiosyl group in rubrofusarin 6-O-β-D-gentiobioside was found to be important for AChE inhibition, a simple glucosyl moiety at the C-6 position in nor-rubrofusarin was more critical for BACE1 inhibition. nih.govnih.gov This highlights that glycosylation is not merely a general modification but a specific structural feature that can be tailored to target different enzymes.

Table 1: Inhibitory Activities of Isorubrofusarin and its Glycosides

| Compound | Glycosidic Moiety | Target Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|---|

| Rubrofusarin | None (Aglycone) | AChE | - |

| Rubrofusarin 6-O-β-D-glucopyranoside | Glucose | AChE | - |

| Rubrofusarin 6-O-β-D-gentiobioside | Gentiobiose | AChE | Potent Inhibition |

Note: Specific IC₅₀ values were not provided in the source material, but the relative inhibitory strengths were described.

Role of the Gentiobiosyl Moiety in Enzyme Inhibition Specificity, particularly for AChE

The disaccharide gentiobiose, attached to the isorubrofusarin core, appears to be a key determinant for its specificity as an AChE inhibitor. Structure-activity relationship studies have emphasized the importance of this particular sugar arrangement. nih.govnih.gov

The enhanced AChE inhibitory activity of rubrofusarin 6-O-β-D-gentiobioside suggests that the gentiobiosyl moiety may facilitate a more favorable interaction with the active site or peripheral anionic site of the enzyme. nih.govnih.gov The size and conformational flexibility of the disaccharide could allow for multiple points of contact, leading to a more stable enzyme-inhibitor complex.

Kinetic and molecular docking studies have indicated that compounds with the gentiobiosyl moiety exhibit mixed-type inhibition of AChE. This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, further underscoring the complex and influential role of the sugar group in defining the inhibitory mechanism. nih.govnih.gov

Impact of Aglycone Structural Modifications on Bioactivity

The aglycone, or the non-sugar portion of the glycoside, provides the foundational scaffold for biological activity. Modifications to this core structure, such as the position of hydroxyl and methoxyl groups and the arrangement of the pyrone ring, can have profound effects on the molecule's inhibitory properties.

Effect of Hydroxyl and Methoxyl Group Positions (e.g., C-8 Hydroxyl)

The substitution pattern of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the naphthalene (B1677914) core is critical for bioactivity. A key finding from SAR studies is the significance of a hydroxyl group at the C-8 position. The presence of a hydroxyl group at C-8 in nor-rubrofusarin, coupled with a glucosyl moiety at C-6, was found to be a major determinant for BACE1 inhibition. nih.govnih.gov This suggests that the C-8 hydroxyl group may be involved in crucial hydrogen bonding interactions within the active site of BACE1.

The interplay between hydroxyl and methoxyl groups at various positions can influence the electronic properties and steric hindrance of the molecule, thereby affecting its binding affinity and selectivity for different enzymes.

Significance of Pyrone Ring Arrangement at the Naphthalene Core

The arrangement of the pyrone ring fused to the naphthalene core is a fundamental structural feature of isorubrofusarin and its analogs. While the direct impact of rearranging the pyrone ring on the bioactivity of Isorubrofusarin-6-O-β-gentiobioside has not been extensively detailed in the available literature, the core naphthopyrone structure is known to be essential for its class of biological activities.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Isorubrofusarin-6-O-β-gentiobioside |

| Acetylcholinesterase (AChE) |

| Rubrofusarin |

| Rubrofusarin 6-O-β-D-glucopyranoside |

| Rubrofusarin 6-O-β-D-gentiobioside |

| Nor-rubrofusarin 6-O-β-D-glucoside |

| β-site amyloid precursor protein cleaving enzyme 1 (BACE1) |

Future Research Directions and Therapeutic Implications for Isorubrofusarin 6 O Gentiobioside

In-depth Elucidation of Cellular and Molecular Pathways Targeted by Isorubrofusarin-6-O-Gentiobioside

Currently, a comprehensive understanding of the specific cellular and molecular pathways modulated by Isorubrofusarin-6-O-gentiobioside is limited. However, insights can be drawn from the bioactivity of its aglycone, rubrofusarin (B1680258), and the broader effects of Cassia obtusifolia seed extracts.

Ethanolic extracts of Cassia obtusifolia seeds have demonstrated neuroprotective effects by attenuating secondary calcium dysregulation induced by NMDA and protecting against mitochondrial toxins. nih.gov These extracts have also been shown to exert anti-inflammatory effects and upregulate brain-derived neurotrophic factor (BDNF) expression. mdpi.com Furthermore, studies on rubrofusarin, the aglycone of Isorubrofusarin-6-O-gentiobioside, have indicated its potential to ameliorate depressive symptoms by modulating the Akt/GSK-3β signaling pathway.

Table 1: Potential Cellular and Molecular Targets for Isorubrofusarin-6-O-Gentiobioside

| Potential Target/Pathway | Observed Effect of Related Compounds/Extracts | Relevance to Neurodegeneration |

| NMDA Receptor Signaling | Attenuation of secondary Ca2+ dysregulation by Cassia obtusifolia extract. nih.gov | Excitotoxicity is a key mechanism in neuronal cell death. |

| Mitochondrial Function | Neuroprotection against mitochondrial toxins by Cassia obtusifolia extract. nih.gov | Mitochondrial dysfunction is a central feature of many neurodegenerative diseases. |

| Akt/GSK-3β Signaling | Modulation by rubrofusarin. | This pathway is implicated in cell survival, apoptosis, and synaptic plasticity. |

| Neuroinflammation | Anti-inflammatory effects of Cassia obtusifolia extract. mdpi.com | Chronic neuroinflammation contributes to the progression of neurodegenerative disorders. |

| BDNF Expression | Upregulation by Cassia obtusifolia extract. mdpi.com | BDNF is crucial for neuronal survival, growth, and differentiation. |

Exploration of Synthetic Analogs and Derivatives for Optimized Bioactivity

The native Isorubrofusarin-6-O-gentiobioside provides a valuable scaffold for chemical modification to enhance its therapeutic properties. The synthesis of analogs and derivatives could aim to improve aspects such as bioavailability, target specificity, and potency.

A review of the synthesis of naphthopyranones reveals various strategies that could be adapted for creating derivatives of Isorubrofusarin-6-O-gentiobioside. medchemexpress.com Furthermore, bio-inspired synthesis approaches for phenylethanoid glycosides could offer methodologies for creating novel glycosylated analogs. rsc.org The synthesis of C-glycosides, which are generally more stable than O-glycosides, presents another avenue for creating more robust analogs. nih.gov

Future synthetic efforts could focus on:

Modification of the Aglycone: Altering the substitution pattern on the naphthopyrone core could influence its electronic properties and interactions with biological targets.

Variation of the Glycosidic Moiety: Replacing the gentiobioside with other sugars or sugar derivatives could impact the compound's solubility, membrane permeability, and interaction with specific transporters or receptors.

Synthesis of C-Glycoside Analogs: To enhance stability against enzymatic hydrolysis in the body.

The bioactivity of these newly synthesized compounds would then need to be systematically evaluated to establish structure-activity relationships, guiding the design of more effective therapeutic agents.

Investigative Pathways for Therapeutic Development, particularly in Neurodegenerative Disease Research

The neuroprotective effects observed with Cassia obtusifolia extracts provide a strong rationale for the therapeutic development of Isorubrofusarin-6-O-gentiobioside in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. elsevierpure.comresearchgate.net

Future investigative pathways should include:

In Vitro Disease Models: Testing the efficacy of the pure compound in cellular models of neurodegeneration, for instance, in neuronal cells expressing amyloid-beta or alpha-synuclein.

In Vivo Animal Models: Evaluating the compound's ability to ameliorate cognitive and motor deficits in animal models of Alzheimer's and Parkinson's disease. These studies should also assess its ability to cross the blood-brain barrier.

Mechanism of Action Studies: Delving deeper into the specific mechanisms underlying its neuroprotective effects, building upon the initial leads from studies on related compounds. nih.gov

The potential for natural compounds to offer therapeutic benefits in neurodegenerative diseases is an active area of research, with many compounds showing promise in preclinical studies. mdpi.commdpi.com

Potential Applications in Functional Foods and Nutraceuticals

Cassia obtusifolia seeds have a history of use in traditional medicine and are consumed as a tea in some cultures. researchgate.net The seeds are known to contain a variety of bioactive compounds, including anthraquinones and naphthopyrone glycosides. researchgate.net This traditional use, coupled with emerging scientific evidence of its health benefits, positions Isorubrofusarin-6-O-gentiobioside as a potential ingredient in functional foods and nutraceuticals.

Advanced Mechanistic Studies to Understand Anomer-Specific Activity (e.g., Alpha vs. Beta)

The "6-O-β-gentiobioside" designation indicates that the gentiobiose sugar is attached to the isorubrofusarin aglycone via a beta-anomeric linkage. It is well-established that the anomeric configuration (alpha or beta) of a glycosidic bond can significantly influence the biological activity of a molecule. nih.gov This is because the three-dimensional structure of the anomer can affect its binding to enzymes and receptors.

A study has shown that rubrofusarin gentiobioside and isorubrofusarin gentiobioside can interconvert under certain conditions, highlighting the potential for different isomers to be present and exert biological effects. magtechjournal.com Future research should, therefore, include:

Synthesis of the Alpha-Anomer: The chemical or enzymatic synthesis of the alpha-anomer of Isorubrofusarin-6-O-gentiobioside would be necessary for comparative biological studies. nih.gov

Comparative Bioactivity Profiling: A head-to-head comparison of the alpha and beta anomers in various biological assays to determine if one form is more active or has a different pharmacological profile.

Enzymatic Specificity Studies: Investigating the specificity of glycosidases and glycosyltransferases for the different anomers, which would provide insights into their metabolic fate and potential for enzymatic synthesis.

Understanding the anomer-specific activity is crucial for the rational design and development of Isorubrofusarin-6-O-gentiobioside as a therapeutic agent or nutraceutical.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation of isorubrofusarin-6-O-β-gentiobioside, and how can spectral data inconsistencies be resolved?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C, 2D-COSY, HSQC) are essential for confirming the glycosidic linkage and anthraquinone core. Discrepancies in spectral data (e.g., unexpected coupling constants or shifts) should be cross-validated with computational chemistry tools like density functional theory (DFT) simulations to model electronic environments .

Q. How can researchers optimize extraction protocols for isorubrofusarin-6-O-β-gentiobioside from natural sources to minimize degradation?

- Methodological Answer : Use a combination of accelerated solvent extraction (ASE) with ethanol-water gradients (e.g., 70% ethanol, 40°C) to balance yield and stability. Degradation can be monitored via HPLC-DAD at 280 nm, with stability studies under varying pH and temperature conditions to identify optimal storage parameters .

Q. What in vitro assays are suitable for preliminary screening of its bioactivity, and how should confounding variables be controlled?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., PTP1B for diabetes research) with positive controls (e.g., sodium orthovanadate) and IC50 validation via dose-response curves. Normalize results to cell viability (MTT assay) and account for solvent effects (e.g., DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. What mechanistic hypotheses explain the dual activity of isorubrofusarin-6-O-β-gentiobioside in metabolic and neurological pathways, and how can they be tested experimentally?

- Methodological Answer : Use RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins in treated cell lines (e.g., SH-SY5Y neurons or 3T3-L1 adipocytes). Validate hypotheses via CRISPR knockout models targeting candidate pathways (e.g., AMPK or BDNF signaling) .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies of this compound?

- Methodological Answer : Conduct pharmacokinetic profiling (e.g., bioavailability, tissue distribution) using LC-MS/MS to identify metabolic instability or poor absorption. Pair with in silico ADMET prediction tools (e.g., SwissADME) to optimize lead analogs for in vivo translation .

Q. What computational strategies can predict off-target interactions of isorubrofusarin-6-O-β-gentiobioside, and how can these be validated experimentally?

- Methodological Answer : Perform molecular docking against the Human Kinome or GPCRome using AutoDock Vina, followed by thermal shift assays (TSA) to confirm binding to prioritized targets. Cross-reference with ToxCast databases to assess safety .

Q. How can researchers design dose-response studies to distinguish between hormetic and linear effects of this compound?

- Methodological Answer : Use a log-scale concentration range (e.g., 0.1–100 μM) with ≥10 data points. Apply nonlinear regression models (e.g., Hill equation) and compare AIC values to determine the best-fit model. Replicate findings across multiple cell lines to rule out cell-type-specific hormesis .

Methodological Frameworks

- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- For Data Interpretation : Use PICOS (Population, Intervention, Comparison, Outcome, Study design) to structure meta-analyses of conflicting results .

Key Data Sources

- Structural Data : Refer to crystallographic databases (Cambridge Structural Database) and validated natural product libraries (e.g., Springer’s Encyclopedia of Traditional Chinese Medicines) .

- Bioactivity Data : Use curated repositories like ChEMBL or PubChem, avoiding vendor-specific platforms flagged as unreliable (e.g., benchchem.com ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。